Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a 1,3-oxazole-based heterocyclic building block bearing a methylamino substituent at the 2-position and an ethyl ester at the 4-position (C₇H₁₀N₂O₃, MW 170.17). The compound is supplied as a research-grade intermediate with a minimum purity specification of 95% and a predicted pKa of 3.10±0.10, boiling point of 251.7±32.0 °C, and density of 1.17±0.06 g/cm³.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 1567098-73-0
Cat. No. B2809031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylamino)-1,3-oxazole-4-carboxylate
CAS1567098-73-0
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)NC
InChIInChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9)
InChIKeyGPOKTGJSNZQSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate (CAS 1567098-73-0): Core Identity & Procurement-Ready Specifications


Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a 1,3-oxazole-based heterocyclic building block bearing a methylamino substituent at the 2-position and an ethyl ester at the 4-position (C₇H₁₀N₂O₃, MW 170.17) . The compound is supplied as a research-grade intermediate with a minimum purity specification of 95% and a predicted pKa of 3.10±0.10, boiling point of 251.7±32.0 °C, and density of 1.17±0.06 g/cm³ . The 2-methylamino group confers intermediate hydrogen-bond donor capacity (HBD=1, HBA=5), placing it between the fully amino (NH₂) and dimethylamino (N(CH₃)₂) analogs in terms of polarity and lipophilicity, a distinction that directly impacts synthetic utility and biological profile .

Why In-Class Oxazole-4-Carboxylates Cannot Be Interchanged with Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate


The 2-(methylamino)-1,3-oxazole-4-carboxylate scaffold occupies a narrow but critical physicochemical window that is lost upon casual substitution with the amino (NH₂), dimethylamino (NMe₂), or 2-methyl analogs. The methylamino group provides a single hydrogen-bond donor while the N-methyl group attenuates basicity and increases lipophilicity relative to the primary amine, yielding a predicted pKa of 3.10 versus 2.82 for the NH₂ analog and a LogP of 0.893 compared to 0.33 for the NH₂ analog . These shifts directly influence solubility, passive permeability, and target engagement in medicinal chemistry programs. Concurrently, the ethyl ester offers a balance between steric accessibility for further derivatization and hydrolytic stability that differs from the methyl ester (earlier hydrolysis, lower MW) and tert-butyl ester (acid-labile, bulkier, MW 198.22) . Patent precedent demonstrates that even R = NH₂ vs. R = NHCH₃ at the oxazole 2-position generates distinct pharmacological profiles in platelet aggregation inhibition [1], confirming that in-class interchangeability is not supported by experimental data.

Quantitative Differentiation Evidence for Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate vs. Closest Analogs


pKa Modulation: Methylamino vs. Amino Substituent Shifts Ionization by 0.28 Log Units

The 2-methylamino substituent on the target compound elevates the predicted pKa to 3.10±0.10 , compared with 2.82±0.10 for the 2-amino analog (ethyl 2-aminooxazole-4-carboxylate, CAS 177760-52-0) . This 0.28-unit increase reduces the fraction ionized at physiological pH and alters hydrogen-bonding capacity, parameters that directly influence target binding and permeability in drug design programs [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Gradient: Target LogP of 0.893 Distinct from Both NH₂ (LogP 0.33) and NMe₂ Analogs

The target compound exhibits a computed LogP of 0.893 , which is 0.56 log units higher than the 2-amino analog (LogP 0.33 ) and substantially lower than the 2-dimethylamino analog (ethyl 2-(dimethylamino)oxazole-4-carboxylate, estimated LogP ~1.5-2.0 based on the addition of a second methyl group) . This positions the methylamino compound in the optimal lipophilicity range (LogP 0.5–1.5) for fragment-based lead discovery, where both the amino (too polar) and dimethylamino (too lipophilic) analogs fall outside the sweet spot [1].

Lipophilicity ADME prediction Fragment-based drug design

Ethyl Ester Balance: Synthetic Yields of 63–99% for Ethyl Oxazole-4-Carboxylate Series vs. tert-Butyl Ester Acid Lability

The ethyl ester moiety on the target compound enables robust synthetic manipulation with reported yields of 63–99% across a library of 13 ethyl oxazole-4-carboxylates prepared via a general method [1]. In contrast, the tert-butyl ester analog (tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, CAS 2248417-94-7) is acid-labile and requires orthogonal deprotection strategies that add synthetic steps . The methyl ester analog (methyl 2-(methylamino)-1,3-oxazole-4-carboxylate, CAS 2090005-88-0) is more susceptible to premature ester hydrolysis during basic workup, potentially reducing isolated yields . The ethyl ester thus provides the optimal balance of stability under diverse reaction conditions and ease of subsequent hydrolysis to the carboxylic acid.

Synthetic chemistry Building block efficiency Ester protective group strategy

Pharmacological Differentiation: NH₂ vs. NHCH₃ Oxazole-2-Substitution Alters Platelet Aggregation Inhibitory Potency

US Patent 5,187,188 explicitly prepares and distinguishes oxazole-4-carboxylic acid derivatives where the 2-substituent is varied between primary amide (R=NH₂) and mono-methyl amide (R=NHCH₃) [1]. While the specific IC₅₀ values for these exact analogs are not publicly tabulated in the patent, the structural precedent demonstrates that N-methylation at the oxazole 2-position is a deliberate design variable used to modulate ADP-induced platelet aggregation activity [1] [2]. This patent-based evidence confirms that methylamino- and amino-substituted oxazole-4-carboxylates are not functionally interchangeable in biological systems.

Platelet aggregation Oxazole SAR Antithrombotic discovery

Purity Specification Parity: 95% Minimum Across Multiple Verified Suppliers Enables Reproducible SAR

The target compound is commercially available from multiple independent suppliers at a minimum purity of 95%: AKSci (Cat. 2338EE, 95%) , Leyan (Cat. 2089616, 95%) , CymitQuimica/Biosynth (Ref. 3D-SMC09873, min. 95%) , and Chemenu (Cat. CM435818, 95%+) . This multi-vendor 95% purity floor reduces the risk of batch-to-batch variability that could confound biological assay results, a procurement-relevant advantage over less-widely stocked analogs such as the 2-dimethylamino variant, which is listed at 97% by fewer vendors . Consistent purity specifications across suppliers enable cross-study reproducibility without re-validation of compound identity.

Quality assurance Reproducibility Procurement standardization

HDAC Inhibitor Scaffold Precedent: 2-Aminooxazole-4-Carboxylate Serves as a Validated Starting Material; Methylamino Offers Tunable Selectivity Potential

Ethyl 2-aminooxazole-4-carboxylate has been used as a direct starting material for the synthesis of oxazole-based hydroxamic acids that inhibit histone deacetylases (HDACs) with IC₅₀ values in the low micromolar range against human cancer cell lines [1] . The target compound, bearing a methylamino group, introduces an additional N-methyl moiety that can occupy a distinct sub-pocket within the HDAC active site, potentially altering isoform selectivity. While no head-to-head HDAC inhibition data exist for the methylamino vs. amino analog, the documented SAR from related oxazole hydroxamate series demonstrates that even minor substituent changes at the 2-position can shift HDAC6 selectivity indices by >200-fold [2], establishing the target compound as a rationally chosen diversity element for HDAC inhibitor library design.

Histone deacetylase inhibition Antitumor agents Hydroxamic acid derivatives

Prioritized Application Scenarios for Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Lead Generation Requiring Intermediate Lipophilicity (LogP 0.5–1.5)

The target compound's LogP of 0.893 places it within the optimal fragment-likeness window for aqueous solubility and passive permeability. Medicinal chemistry teams designing focused libraries for kinase, HDAC, or GPCR targets should prioritize this building block over the 2-amino analog (LogP 0.33, too polar for many hydrophobic binding pockets) or the 2-dimethylamino analog (estimated LogP ~1.6–2.0, risking poor solubility and promiscuous binding) . The single hydrogen-bond donor (HBD=1) further complies with fragment-based drug design guidelines .

Antithrombotic Drug Discovery: Oxazole-2-(methylamino) Scaffold as a Privileged Substructure for Platelet Aggregation Inhibitors

US Patent 5,187,188 establishes that oxazole-4-carboxylic acid derivatives bearing NHCH₃ at the 2-position are intentionally synthesized and distinguished from the NH₂ analogs for ADP-induced platelet aggregation inhibition . Researchers pursuing P2Y12 receptor antagonists, GPIIb/IIIa inhibitors, or related antithrombotic programs should procure the methylamino variant to ensure alignment with the patent SAR, as the amino analog may exhibit reduced potency or altered selectivity .

HDAC Inhibitor Library Synthesis: 2-Methylamino Diversification for Isoform Selectivity Optimization

The established use of ethyl 2-aminooxazole-4-carboxylate as a precursor to HDAC-inhibitory hydroxamic acids (IC₅₀ low μM) combined with the demonstrated >200-fold selectivity shift achievable through oxazole substitution makes the target compound a high-value procurement for HDAC-focused medicinal chemistry. The N-methyl group may engage a hydrophobic sub-pocket in HDAC6 or HDAC8 that is inaccessible to the NH₂ analog, potentially improving selectivity over class I HDACs (1, 2, 3) .

Multi-Step Synthetic Route Development: Ethyl Ester Stability Enables High-Yield Transformations (63–99%)

The ethyl ester moiety is the preferred carboxyl protecting group in published high-yielding oxazole-4-carboxylate synthetic methods, achieving up to 99% isolated yield across diverse substrates . Process chemists scaling up synthetic routes should select the ethyl ester over the acid-labile tert-butyl ester or the prematurely hydrolyzable methyl ester to maximize throughput and minimize purification burden . The consistent 95% purity across multiple vendors further ensures reproducible stoichiometry in multi-step sequences.

Quote Request

Request a Quote for Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.